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3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13226347
M. Wt: 200.04 g/mol
InChI Key: XQVXXULQNSIOCT-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocyles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in the field of chemistry, particularly in medicinal chemistry and materials science. Their structural diversity and ability to interact with biological systems have made them a cornerstone of drug discovery. nih.gov A significant percentage of FDA-approved drugs contain a nitrogen heterocyclic core, which underscores their therapeutic relevance. chemsrc.com These scaffolds are present in a vast array of natural products, including alkaloids, vitamins, and hormones, and their synthetic derivatives have led to the development of numerous pharmaceuticals. chemsrc.com The presence of nitrogen atoms in the heterocyclic ring imparts unique physicochemical properties, such as the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. chemsrc.com

Overview of the Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System Architecture and its Analogy to Purine (B94841) Structures

The pyrazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle, consisting of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. nih.gov This arrangement results in a planar, aromatic scaffold that is a key structural motif in a variety of biologically active compounds. nih.gov The pyrazolo[1,5-a]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. nih.gov

A significant aspect of the pyrazolo[1,5-a]pyrimidine system is its structural analogy to purines, which are fundamental components of nucleic acids (adenine and guanine) and other biologically important molecules like ATP. This resemblance allows pyrazolo[1,5-a]pyrimidine derivatives to act as purine bioisosteres, meaning they can mimic the function of natural purines and interact with their biological targets. nih.govias.ac.in This mimicry is a key strategy in the design of antimetabolites and kinase inhibitors for therapeutic purposes. nih.govekb.eg

Table 1: Comparison of Purine and Pyrazolo[1,5-a]pyrimidine Structures
FeaturePurinePyrazolo[1,5-a]pyrimidine
Ring SystemFused Pyrimidine and Imidazole RingsFused Pyrimidine and Pyrazole Rings
Number of Nitrogen Atoms43
AromaticityAromaticAromatic
Biological RoleBuilding block of DNA/RNA, signaling moleculesBioisostere of purines, therapeutic scaffold

Unique Attributes and Specific Challenges of Halogenated Pyrazolo[1,5-a]pyrimidines, focusing on 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine

Halogenation of the pyrazolo[1,5-a]pyrimidine scaffold, particularly at the 3-position, introduces a versatile functional handle for further chemical modifications. The bromine atom in 3-bromo-pyrazolo[1,5-a]pyrimidine is a key feature, as it can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. mdpi.com

However, the synthesis of 3-bromo-pyrazolo[1,5-a]pyrimidines can present challenges. One of the primary difficulties is achieving regioselectivity, as the pyrazolo[1,5-a]pyrimidine ring has multiple positions susceptible to electrophilic attack. The development of synthetic methods that selectively introduce a bromine atom at the 3-position is an area of active research. nih.gov Furthermore, the reactivity of the C-Br bond can be influenced by the other substituents on the ring system, which needs to be considered when planning subsequent chemical transformations.

It is important to note that while the systematic name "this compound" suggests a non-aromatic, partially saturated system, the vast majority of scientific literature focuses on the aromatic "3-bromo-pyrazolo[1,5-a]pyrimidine". This article will focus on the properties and research surrounding this well-documented aromatic compound.

Table 2: Physicochemical Properties of a Representative 3-bromo-pyrazolo[1,5-a]pyrimidine Derivative
PropertyValue
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Polarizability29.3 ų
Boiling Point (Predicted)330 °C
Melting Point (Predicted)223 °C

Data for 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. nih.govepa.gov

Research Gaps and Objectives for Investigating this compound

Despite its utility as a synthetic intermediate, there are several research gaps concerning 3-bromo-pyrazolo[1,5-a]pyrimidine. A primary area for further investigation is the development of more efficient, sustainable, and scalable synthetic routes to this compound. While methods exist, they often rely on harsh reagents or require multiple steps. nih.gov

Another significant gap is the limited exploration of the direct biological activities of 3-bromo-pyrazolo[1,5-a]pyrimidine itself. Most studies focus on its derivatives, and the parent halogenated compound is often just a stepping stone. nih.gov A deeper understanding of its own pharmacological profile could reveal novel therapeutic applications.

Future research objectives for 3-bromo-pyrazolo[1,5-a]pyrimidine should therefore include:

The design and implementation of novel, environmentally friendly synthetic methodologies.

A thorough investigation into the compound's own biological activity against a range of therapeutic targets.

Expansion of its use in the synthesis of novel materials with interesting photophysical or electronic properties. rsc.org

Detailed structure-activity relationship (SAR) studies to understand how the bromine at the 3-position influences the biological activity of its derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrN3 B13226347 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

3-bromo-1,3a-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H6BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4,6,9H

InChI Key

XQVXXULQNSIOCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(C(=CN2)Br)N=C1

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Elucidation of 3 Bromo 1h,3ah Pyrazolo 1,5 a Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules. For derivatives of 3-bromopyrazolo[1,5-a]pyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon framework, confirming the connectivity and spatial arrangement of atoms.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for 3-bromopyrazolo[1,5-a]pyrimidine

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
H-28.2 - 8.5140 - 145
C-3 (Br)-95 - 100
H-58.8 - 9.2150 - 155
H-67.0 - 7.4110 - 115
H-78.6 - 9.0145 - 150
C-3a-148 - 152
C-7a-158 - 162

To definitively assign the proton and carbon signals and to understand the through-bond and through-space correlations, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For the pyrazolo[1,5-a]pyrimidine (B1248293) core, COSY spectra would show correlations between adjacent protons, such as H-5 and H-6, and H-6 and H-7, confirming their connectivity within the pyrimidine (B1678525) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton resonances. For example, the signal for H-2 would correlate with C-2, H-5 with C-5, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. For instance, H-2 would show a correlation to C-3 and C-7a, and H-5 would show correlations to C-3a and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. In a planar system like pyrazolo[1,5-a]pyrimidine, NOESY can confirm the proximity of protons on the same ring.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. For a compound like 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine, ssNMR can be instrumental in identifying and characterizing different polymorphic forms. Polymorphs, which are different crystalline forms of the same compound, can have distinct physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the local chemical environments of the nuclei, which are manifested as changes in chemical shifts and coupling constants. This technique is particularly useful as it provides information on the non-crystalline or amorphous content as well.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, confirming the presence of a single bromine atom.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For brominated heterocyclic compounds, characteristic fragmentation pathways are often observed. The initial fragmentation of 3-bromopyrazolo[1,5-a]pyrimidine would likely involve the loss of the bromine radical (•Br) or a molecule of HBr. Subsequent fragmentation would involve the cleavage of the pyrazole (B372694) and pyrimidine rings.

Interactive Data Table: Plausible Mass Spectrometry Fragments for 3-bromopyrazolo[1,5-a]pyrimidine

m/z (mass-to-charge ratio)Plausible FragmentNotes
197/199[M]+•Molecular ion with characteristic bromine isotopic pattern.
118[M - Br]+Loss of a bromine radical.
117[M - HBr]+•Loss of hydrogen bromide.
91[C5H3N2]+Fragment resulting from the cleavage of the pyrimidine ring.
64[C3H2N2]+•Fragment corresponding to the pyrazole ring after cleavage.

X-ray Diffraction Studies of this compound Single Crystals

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent this compound is not available, the structure of a closely related derivative, 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, has been determined by X-ray diffractometry. spectrabase.com This provides significant insights into the likely crystal packing and intermolecular interactions.

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces. In the case of brominated pyrazolopyrimidines, halogen bonding is a significant directional interaction that can influence the crystal packing. spectrabase.com Halogen bonding occurs when there is an electrostatic attraction between a halogen atom (in this case, bromine) and a nucleophilic region on an adjacent molecule, such as a nitrogen atom of the pyrimidine or pyrazole ring.

In the crystal structure of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, intermolecular interactions such as π–π stacking between the aromatic rings and weak C–H···N hydrogen bonds are observed. spectrabase.com It is highly probable that this compound would also exhibit similar packing motifs, with halogen bonds playing a key role in the supramolecular assembly. These non-covalent interactions are crucial in determining the physical properties of the solid material.

Conformational Analysis and Tautomeric Forms in the Solid State

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system. nih.govnih.gov While a specific crystal structure for this compound is not publicly available, X-ray diffractometry studies on closely related derivatives, such as 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, provide significant insights into the molecule's solid-state conformation. researchgate.net

Analysis of this derivative reveals that the fused pyrazolo[1,5-a]pyrimidine ring system is essentially planar. researchgate.net The crystal packing is stabilized by a combination of inter- and intramolecular interactions. researchgate.net In the case of the 3-bromo-2-methyl-7-(thien-2-yl) derivative, notable interactions include an intramolecular bond between the pyrazole nitrogen and the thienyl sulfur (N⋯S) and intermolecular interactions involving the pyrimidine nitrogen and the thienyl sulfur. researchgate.net Furthermore, π–π stacking interactions between the pyrimidine and pyrazole ring centroids of adjacent molecules contribute significantly to the stability of the crystal lattice. researchgate.net This tendency to form crystals with notable conformational and supramolecular phenomena is a known characteristic of this class of compounds. nih.gov

The general structural features of pyrazolo[1,5-a]pyrimidines provide a rigid framework amenable to various chemical modifications. nih.gov The specific tautomer, 1H,3aH-pyrazolo[1,5-a]pyrimidine, represents a stable aromatic system. The dearomatization of the pyrimidine ring can be achieved through reduction, but the aromatic form is the thermodynamically favored state. mdpi.com

Table 1: Selected Crystallographic Data for a 3-bromo-pyrazolo[1,5-a]pyrimidine Derivative (Data based on 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine) researchgate.net

ParameterDescription
Molecular ConformationThe fused bicyclic ring system is largely planar.
Intramolecular InteractionsFeatures N⋯S interaction between the pyrazole nitrogen and a substituent sulfur atom.
Intermolecular InteractionsIncludes N⋯S interactions and significant π–π stacking between pyrimidine and pyrazole rings.
Crystal PackingMolecules are arranged in a manner stabilized by the aforementioned intermolecular forces.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy provides critical information for identifying functional groups and characterizing the nature of chemical bonds within a molecule. While a specific, fully assigned IR and Raman spectrum for this compound is not available in the literature, data from various derivatives allow for a general characterization of the vibrational modes of the core scaffold.

The pyrazolo[1,5-a]pyrimidine ring system gives rise to a series of characteristic vibrational bands. The high-frequency region of the IR spectrum is typically dominated by C-H stretching vibrations from the aromatic rings. The region between 1500 and 1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the fused heterocyclic system. For example, IR analysis of a 7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine derivative showed strong bands at 1621.1 cm⁻¹, 1595.5 cm⁻¹, and 1565.1 cm⁻¹, which are attributable to these C=N and C=C stretching modes. researchgate.net Another derivative containing carbonyl and cyano groups exhibited characteristic bands at 1661 cm⁻¹ (C=O) and 2225-2258 cm⁻¹ (C≡N), respectively. ekb.eg

The presence of the bromine atom at the 3-position is expected to give rise to a C-Br stretching vibration, which typically appears in the lower frequency (fingerprint) region of the spectrum, generally below 700 cm⁻¹. The precise frequency would be influenced by coupling with other vibrational modes within the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for the Pyrazolo[1,5-a]pyrimidine Scaffold

Vibrational ModeTypical Frequency Range (cm⁻¹)Reference Data from Derivatives
Aromatic C-H Stretch3000 - 3100-
C=N Stretch1600 - 16501621.1 researchgate.net
C=C Stretch (Aromatic)1500 - 16001595.5, 1565.1 researchgate.net
Ring Skeletal Vibrations1000 - 1500-
C-H In-plane Bending1000 - 1300-
C-Br Stretch< 700-

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The pyrazolo[1,5-a]pyrimidine system, being a conjugated aromatic scaffold, exhibits characteristic absorption bands in the UV-Vis range. Studies on a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines show a main absorption band occurring between 340 and 440 nm. rsc.orgnih.gov This band is generally assigned to an intramolecular charge transfer (ICT) process, which is characteristic of push-pull systems where electron density is transferred across the conjugated framework upon electronic excitation. rsc.orgnih.gov

The position (λmax) and intensity (molar absorption coefficient, ε) of this absorption band are highly dependent on the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core. rsc.orgnih.gov The introduction of a halogen atom, such as bromine at the 3-position, can influence the electronic properties of the scaffold. Halogenation is a common strategy for modifying the photophysical properties of this core. rsc.orgnih.gov The bromine atom can affect the energy levels of the molecular orbitals involved in the electronic transitions through inductive and resonance effects.

Table 3: General Electronic Transition Data for the Pyrazolo[1,5-a]pyrimidine Scaffold

Electronic TransitionTypical Wavelength Range (nm)Description
Intramolecular Charge Transfer (ICT)340 - 440 rsc.orgnih.govExcitation involving significant charge redistribution across the molecule.
π–π* TransitionShorter wavelengths than ICTExcitation of electrons within the conjugated π-system.
n–π* TransitionLonger wavelengths, often weakExcitation of non-bonding electrons from heteroatoms to the π-system.

Reactivity and Derivatization of 3 Bromo 1h,3ah Pyrazolo 1,5 a Pyrimidine

Nucleophilic Substitution Reactions at the Bromo Position (C-3)

The bromine atom at the C-3 position on the electron-rich pyrazole (B372694) ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are among the most powerful tools for modifying the 3-bromo-pyrazolo[1,5-a]pyrimidine core.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl moieties at the C-3 position. A convenient and efficient synthetic route for C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed starting from its 3-bromo precursor. nih.gov This arylation strategy accommodates a wide variety of aryl and heteroaryl boronic acids. nih.govgoogle.com To prevent a common side reaction, debromination, a tandem catalyst system such as XPhosPdG2/XPhos is often required. nih.gov This methodology has been successfully used to couple 3-bromo-pyrazolo[1,5-a]pyrimidine with thiophene (B33073) boronic esters to generate coupled products for further derivatization. google.comgoogleapis.com

Reactant 1Reactant 2Catalyst SystemBaseSolventProductYieldReference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃Ethanol/Water3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one86% nih.gov
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneThiophen-2-ylboronic acidXPhosPdG2 / XPhosK₂CO₃Ethanol/Water3-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one75% nih.gov
3-bromo-pyrazolo[1,5-a]pyrimidine derivativeThiophene boronic esterPd(0)--3-(thiophenyl)-pyrazolo[1,5-a]pyrimidine derivative- google.comgoogleapis.com

Sonogashira Coupling: The Sonogashira coupling is an effective method for introducing alkynyl groups at the C-3 position, creating linear scaffolds for further functionalization. While many examples start from the more reactive 3-iodo derivatives, the 3-bromo analogues can also be employed. These 3-functionalized heterocycles have been successfully used to synthesize 3-alkynylpyrazolo[1,5-a]pyrimidines in high yields. nih.gov This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple the bromo-scaffold with a terminal alkyne. ekb.eg This method has been used to prepare a broad series of alkyne-spacer derivatives from bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines. ekb.eg

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds between the C-3 position and alkenes. Although less commonly reported for this specific scaffold compared to Suzuki and Sonogashira reactions, 3-iodopyrazolo[1,5-a]pyrimidines have been successfully transformed into a series of new substituted 3-alkenyl-pyrazolo[1,5-a]pyrimidines via Heck cross-coupling, suggesting the viability of this pathway for 3-bromo derivatives as well. rsc.org

The formation of C-N bonds at the C-3 position via Buchwald-Hartwig amination provides direct access to 3-aminopyrazolo[1,5-a]pyrimidine (B112336) derivatives. While this reaction is a cornerstone of modern organic synthesis for C-N bond formation, specific examples detailing its application at the C-3 position of 3-bromo-pyrazolo[1,5-a]pyrimidine are not as extensively documented as C-C couplings. encyclopedia.pub However, the synthesis of 3-aminopyrazolo[1,5-a]pyrimidines from 3-halo precursors has been reported, indicating the feasibility of this transformation. nih.gov The Buchwald-Hartwig reaction has also been applied to other positions on the pyrazolo[1,5-a]pyrimidine (B1248293) ring system, such as forming an acetamide (B32628) moiety after initial functionalization. nih.gov

Direct nucleophilic substitution of the C-3 bromine with oxygen or sulfur nucleophiles is not a commonly reported transformation for this scaffold. Such reactions, including Ullmann-type couplings, are more frequently described for the pyrimidine (B1678525) portion of the molecule. The pyrimidine ring is inherently more electron-deficient and thus more activated towards nucleophilic aromatic substitution, particularly at the C-5 and C-7 positions. cdnsciencepub.com

Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system has a distinct electronic character; the pyrazole ring is π-excessive (electron-rich), while the pyrimidine ring is π-deficient. cdnsciencepub.com This dictates the regioselectivity of electrophilic aromatic substitution, which overwhelmingly favors the pyrazole moiety. cdnsciencepub.com Theoretical calculations and experimental results agree that C-3 is the normal position for electrophilic attack. researchgate.net

For the 3-bromo-pyrazolo[1,5-a]pyrimidine substrate, further electrophilic substitution is still possible. For instance, bromination of the parent pyrazolo[1,5-a]pyrimidine can yield not only the 3-bromo product but also the 3,6-dibromo species, indicating that the C-6 position on the pyrimidine ring can also undergo electrophilic attack, albeit likely under harsher conditions or after the C-3 position is occupied. researchgate.netmdpi.com Nitration also shows reagent-dependent regioselectivity; mixed nitric and sulfuric acids typically yield the 3-nitro compound. researchgate.netmdpi.com

Functionalization of the Pyrazolo Ring System (C-1, C-3a)

The pyrazole ring system consists of positions C-2, C-3, and the bridgehead atoms N-1 and C-3a. While C-3 is the primary site for reactivity as discussed above, functionalization at the bridgehead positions is not commonly observed. The N-1 and C-3a atoms are sterically shielded and electronically unsuited for most standard transformations. The reviewed literature does not provide significant examples of direct functionalization at these specific sites.

Functionalization of the Pyrimidine Ring System (C-5, C-7)

In contrast to the electrophilic reactivity of the pyrazole ring, the π-deficient pyrimidine ring is susceptible to nucleophilic attack, making the C-5 and C-7 positions key sites for modification. cdnsciencepub.com Nucleophilic aromatic substitution (SNAr) is a common strategy to introduce a variety of functional groups at these positions. cdnsciencepub.com

This reactivity is often exploited by starting with pyrazolo[1,5-a]pyrimidines bearing leaving groups like chlorine at C-5 or C-7. For instance, a chlorine atom at the C-7 position can be selectively and efficiently substituted by nucleophiles like morpholine. mdpi.com Similarly, the C-5 position can be functionalized. In some cases, the lactam functionality of a pyrazolo[1,5-a]pyrimidin-5-one can be activated with reagents like PyBroP, facilitating nucleophilic substitution by amines or thiols. cdnsciencepub.com

These positions are crucial for tuning the biological activity of the molecule. Structure-activity relationship (SAR) studies have shown that substituents at the C-5 and C-7 positions significantly influence the potency and selectivity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. For example, modifications at these sites can enhance interactions within the enzyme's active site, improve cellular potency, and fine-tune pharmacokinetic properties. nih.gov

Ring-Opening and Rearrangement Reactions of the 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine Scaffold

The fused heterocyclic system of this compound, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to significant structural transformations. These reactions are of interest for the synthesis of novel heterocyclic frameworks that may not be readily accessible through direct synthesis. Research in this area has often focused on related pyrazolo[1,5-a]pyrimidine derivatives, with the principles being applicable to the 3-bromo substituted compound.

One of the most notable rearrangement reactions applicable to the pyrazolo[1,5-a]pyrimidine scaffold is the Dimroth rearrangement. researchgate.netnih.govbeilstein-journals.org This type of rearrangement is characteristic of many nitrogen-containing heterocyclic systems and involves the opening of the pyrimidine ring followed by recyclization to form an isomeric structure. researchgate.netrsc.org

The generally accepted mechanism for the Dimroth rearrangement in related fused pyrimidine systems proceeds through a series of steps initiated by either acid or base catalysis. nih.gov Under basic conditions, for instance, a hydroxide (B78521) ion can attack one of the electrophilic carbon atoms in the pyrimidine ring, leading to ring cleavage. Subsequent rotation around a carbon-nitrogen bond and recyclization, followed by the elimination of a water molecule, results in a rearranged, thermodynamically more stable isomer. The presence and position of substituents on the ring system can significantly influence the propensity for and the outcome of the Dimroth rearrangement.

While specific studies detailing the Dimroth rearrangement of this compound are not extensively documented in the reviewed literature, the general principles derived from analogous systems provide a framework for predicting its behavior. The electron-withdrawing nature of the bromine atom at the 3-position may influence the electron density within the pyrazole moiety, which in turn could affect the reactivity of the fused pyrimidine ring towards nucleophilic attack, a key step in the rearrangement.

In addition to the Dimroth rearrangement, other skeletal transformations of the pyrazolo[1,5-a]pyrimidine core can be envisaged. For instance, under harsh conditions, nucleophilic attack could potentially lead to a complete and irreversible opening of the pyrimidine ring, yielding substituted pyrazole derivatives. The specific outcomes of such reactions would be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

One documented example of a ring-opening event leading to the formation of a pyrazolo[1,5-a]pyrimidine system involves the reaction of an aminopyrazole with 1-methyluracil. In this instance, the uracil (B121893) ring is opened by the nucleophilic attack of the aminopyrazole, which is then followed by cyclization and the elimination of a methylurea (B154334) molecule to form a 5-hydroxypyrazolo[1,5-a]pyrimidine. This demonstrates the feasibility of ring transformations in generating this heterocyclic scaffold.

Furthermore, "ring-opening scaffold-hopping" strategies have been conceptually proposed in the design of novel pyrazolo[1,5-a]pyrimidine derivatives for medicinal chemistry applications. Although the specific chemical transformations for these strategies are not always detailed, the concept underscores the potential of using ring-opening and rearrangement reactions to access new chemical space from the pyrazolo[1,5-a]pyrimidine core.

The table below summarizes the key features of the Dimroth rearrangement as a representative example of a rearrangement reaction potentially applicable to the this compound scaffold, based on data from related systems.

Table 1: Characteristics of the Dimroth Rearrangement in Fused Pyrimidine Systems

Feature Description
Reaction Type Isomerization through ring-opening and recyclization.
Catalysis Can be catalyzed by both acids and bases. nih.gov

| General Mechanism | 1. Nucleophilic attack on the pyrimidine ring. 2. Ring cleavage to form an open-chain intermediate. 3. Tautomerization and bond rotation. 4. Recyclization to form a new heterocyclic ring. 5. Aromatization to yield the rearranged product. | | Driving Force | Formation of a thermodynamically more stable isomeric structure. | | Influence of Substituents | The electronic and steric properties of substituents can affect the rate and outcome of the rearrangement. |

Theoretical and Computational Investigations of 3 Bromo 1h,3ah Pyrazolo 1,5 a Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, DFT calculations, often at the B3LYP level of theory with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to determine the most stable molecular geometry. mdpi.comresearchgate.netresearchgate.net These studies typically begin with the experimental atom coordinates from techniques like X-ray crystallography as a starting point for optimization. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Pyrazolo[3,4-d]pyrimidine System

ParameterDescriptionTypical Calculated Value
Dihedral AngleAngle between the pyrazole (B372694) and pyrimidine (B1678525) rings~1.22 - 4.38° mdpi.com
R.M.S. DeviationRoot-mean-square deviation from planarity for the fused ring system~0.0308 Å mdpi.com
Bond LengthsC-N, C-C, C-Br bond distancesVaries (e.g., C-N ~1.3-1.4 Å)
Bond AnglesAngles within the bicyclic ring structureVaries (e.g., C-N-C ~115-125°)

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies of the HOMO and LUMO and the gap between them are critical indicators of a molecule's reactivity, kinetic stability, and electronic properties. nih.gov

For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.netnih.gov A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In this scaffold, the electronic structure is characterized by FMOs of an antibonding π nature. nih.gov The presence of electron-donating or electron-withdrawing groups can significantly alter the energies of the HOMO and LUMO, thereby tuning the molecule's reactivity. nih.govrsc.org The bromine atom at the 3-position, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies

This table provides a conceptual representation of FMO data for pyrazolo[1,5-a]pyrimidine systems.

Molecular OrbitalDescriptionRepresentative Energy (eV)Implication for Reactivity
HOMOHighest Occupied Molecular Orbital-6.0 to -7.0Region susceptible to electrophilic attack
LUMOLowest Unoccupied Molecular Orbital-1.5 to -2.5Region susceptible to nucleophilic attack
Energy Gap (ΔE)LUMO - HOMO Energy4.0 to 5.0Indicator of chemical reactivity and stability

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net

For pyrazolo[1,5-a]pyrimidine systems, MEP analysis reveals that the most negative potential is concentrated around the nitrogen atoms of the pyrimidine and pyrazole rings due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These nitrogen atoms are therefore the most probable sites for protonation and coordination to metal ions. The hydrogen atoms attached to the ring system typically show a positive potential. The bromine atom at the 3-position would introduce a region of slightly negative to neutral potential, while also influencing the charge distribution across the entire heterocyclic system through its inductive and resonance effects.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static, isolated molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment, such as solvent molecules.

MD simulations have been extensively used to study how pyrazolo[1,5-a]pyrimidine derivatives interact with and bind to biological targets like protein kinases. rsc.orgnih.gov These simulations can reveal the stable binding conformations of the molecule within an active site, highlighting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. rsc.org For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown how different conformations can arise due to the dictates of molecular packing in crystals, a phenomenon that can be explored computationally. mdpi.comsunway.edu.my

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

DFT calculations can be used to compute harmonic vibrational frequencies, which can be compared with experimental data from IR and Raman spectroscopy. researchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions.

More significantly, computational chemistry is used to aid in the analysis of Nuclear Magnetic Resonance (NMR) spectra. By calculating the optimized molecular geometry, it is possible to predict parameters like dihedral angles and interproton distances. nih.gov These calculated values can then be compared with experimental data obtained from 2D NMR techniques like NOESY to confirm the structure and stereochemistry of reaction products, especially in complex systems where multiple isomers may be formed. nih.gov While direct and highly accurate prediction of ¹H and ¹³C chemical shifts remains challenging, computational studies provide invaluable support for structural elucidation of this class of compounds. researchgate.netresearchgate.net

Mechanistic Elucidation of Reactions involving 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine via Computational Pathways

Understanding the detailed step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry allows for the exploration of potential reaction pathways, the characterization of transition states, and the calculation of activation energies.

The reactivity of 3-bromo-pyrazolo[1,5-a]pyrimidine derivatives presents interesting mechanistic questions. For example, experimental studies on the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1203761) with butyllithium (B86547) (BuLi) revealed the formation of unexpected products. researchgate.net This outcome suggests the presence of multiple competing reaction centers within the molecule. Computational studies are essential to unravel such complex reactivity. By mapping the potential energy surface, researchers can calculate the energy barriers for different pathways, such as lithium-halogen exchange at the C3-Br bond versus deprotonation at other sites, to explain the observed product distribution.

Furthermore, computational methods are used to understand the mechanisms of the synthesis of the pyrazolo[1,5-a]pyrimidine core itself, such as in multicomponent reactions or cyclization strategies. nih.gov By modeling the proposed intermediates and transition states, these studies can validate the presumed reaction pathways and provide a deeper understanding of the factors controlling the reaction's regioselectivity and efficiency.

Future Perspectives and Emerging Research Directions for 3 Bromo 1h,3ah Pyrazolo 1,5 a Pyrimidine

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research is increasingly focused on developing environmentally benign and efficient synthetic methodologies for 3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine and related structures. Traditional multi-step syntheses are being replaced by more streamlined approaches that minimize waste and energy consumption.

Key strategies in this area include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov Microwave-assisted methods have been successfully employed for the cyclocondensation reactions that form the pyrazolo[1,5-a]pyrimidine (B1248293) core, offering a practical route with reduced environmental impact. nih.govresearchgate.net Some protocols are even performed under solvent- and catalyst-free conditions, further enhancing their green credentials. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical. mdpi.com The development of novel MCRs for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines is an active area of research, aiming to reduce the number of synthetic steps and purification processes. nih.govmdpi.com

Green Solvents: The use of eco-friendly solvents, such as deep eutectic solvents (DES), is being explored. ias.ac.in DES can offer advantages like high atom economy, recyclability, and mild reaction conditions. ias.ac.in

Synthetic StrategyKey Advantages
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yields, reduced environmental impact. nih.gov
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced waste. mdpi.com
One-Pot ProceduresIncreased efficiency, time-saving, avoids intermediate isolation. nih.gov
Green Solvents (e.g., DES)Eco-compatibility, potential for recyclability, 100% atom economy in formation. ias.ac.in

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The pyrazolo[1,5-a]pyrimidine core, particularly when functionalized with a bromine atom, possesses multiple reactive sites, opening avenues for novel chemical transformations. Future research will likely focus on uncovering unprecedented reactivity to access new chemical space.

An intriguing area of investigation involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1203761) with strong bases like butyllithium (B86547) (BuLi). researchgate.netresearchgate.net Such reactions have revealed the presence of several competing reaction centers within the molecule, leading to the formation of unexpected products. researchgate.netresearchgate.net This suggests that the substrate can undergo transformations beyond simple halogen-metal exchange, offering new prospects for the functionalization of the pyrazolo[1,5-a]pyrimidine skeleton. researchgate.net

Furthermore, the bromine atom at the 3-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. nih.govrsc.org While Suzuki, Heck, and Sonogashira couplings are established methods, future work may explore less common or novel coupling partners and catalytic systems to introduce a wider array of functional groups. The development of C-H activation strategies at other positions of the ring system is another promising direction to create structural diversity. mdpi.com

Integration into Hybrid Material Systems and Nanotechnology

The significant photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold have drawn considerable attention in material science. nih.govmdpi.com Derivatives of this core are being investigated as emergent fluorophores with tunable optical properties. nih.govrsc.org

Future directions in this field include:

Development of Novel Fluorophores: By strategically modifying substituents, particularly at the 7-position, the absorption and emission characteristics can be fine-tuned. nih.govrsc.org Research indicates that electron-donating groups at this position enhance both absorption and emission, allowing for the rational design of fluorophores for specific applications. nih.govrsc.org

Solid-State Emitters: Certain pyrazolo[1,5-a]pyrimidine derivatives exhibit strong fluorescence in the solid state, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govrsc.org

Chemosensors: The fluorescent properties of these compounds can be sensitive to their local environment. This opens up the possibility of designing chemosensors where binding to an analyte (e.g., ions, small molecules) induces a measurable change in the fluorescence signal. researchgate.net

Nanotechnology Integration: The integration of these fluorescent molecules with nanomaterials, such as nanoparticles or quantum dots, could lead to the development of advanced hybrid systems. These systems could be applied in areas like bioimaging, targeted drug delivery, and diagnostics, where the pyrazolo[1,5-a]pyrimidine unit acts as a reporter tag.

Advanced Mechanistic Studies on Catalytic Processes and Molecular Recognition

A deep understanding of how this compound derivatives interact with biological targets is crucial for designing more potent and selective therapeutic agents. Advanced mechanistic studies, combining experimental and computational methods, are key to elucidating these interactions.

The pyrazolo[1,5-a]pyrimidine core is a key component in numerous kinase inhibitors. rsc.orgnih.gov Detailed molecular recognition studies have provided insights into their binding modes. For example, in the inhibition of phosphoinositide 3-kinase (PI3K), specific parts of the molecule are known to form critical hydrogen bonds with key amino acid residues in the enzyme's active site, such as Val-828. mdpi.comnih.gov Similarly, the N1 atom of the pyrazole (B372694) ring has been shown to form a hydrogen bond with Met592 in the hinge region of Tropomyosin Receptor Kinase (Trk). mdpi.com

Future research will focus on:

High-Resolution Structural Biology: Obtaining more crystal structures of pyrazolo[1,5-a]pyrimidine derivatives in complex with their biological targets will provide a precise, atomic-level understanding of the binding interactions.

Biophysical Techniques: Using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to precisely quantify the thermodynamics and kinetics of binding, which can help in optimizing inhibitor design.

Elucidating Catalytic Mechanisms: While much of the focus has been on this scaffold as an inhibitor, its potential role in catalytic systems, for instance as a ligand for a metal catalyst, is an underexplored area. Mechanistic studies could reveal new catalytic applications.

Target EnzymeKey Interacting ResidueType of Interaction
PI3KδVal-828Hydrogen Bond. mdpi.comnih.gov
PI3KδAsp-787Hydrogen Bond. mdpi.commdpi.com
TrkAMet592Hydrogen Bond. mdpi.com
TrkAAsn655Interaction with fluorine substituent. mdpi.com

Computational Design of New this compound Derivatives with Tailored Chemical Functionality

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties before their synthesis. This approach is being increasingly applied to the this compound scaffold.

Emerging trends in this area include:

Structure-Based Drug Design: Using computer-assisted docking programs (e.g., Auto-Dock Vina), researchers can simulate how different derivatives bind to the active site of a target protein. mdpi.comnih.govnih.gov This allows for the in-silico screening of virtual libraries and the prioritization of compounds for synthesis. rsc.org

Homology Modeling: When an experimental structure of a target protein is unavailable, homology modeling can be used to generate a predictive 3D model, which can then be used for virtual screening and docking studies. rsc.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being used to predict the electronic structure and photophysical properties of new derivatives. nih.gov This is particularly valuable for designing novel fluorophores and materials with specific optical characteristics.

Machine Learning and AI: In the future, machine learning algorithms could be trained on existing structure-activity relationship (SAR) data to predict the biological activity or physical properties of novel, unsynthesized pyrazolo[1,5-a]pyrimidine derivatives, further accelerating the discovery process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.